(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a pyridin-3-ylmethylene group and a 4-methylbenzyl ether group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an acylating agent.
Introduction of the Pyridin-3-ylmethylene Group: The pyridin-3-ylmethylene group can be introduced via a condensation reaction between the benzofuran core and pyridine-3-carbaldehyde under basic conditions.
Attachment of the 4-Methylbenzyl Ether Group: The final step involves the etherification of the hydroxyl group on the benzofuran core with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the benzyl ether group.
Scientific Research Applications
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- (Z)-6-((4-methoxybenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- (Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Uniqueness
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is unique due to the presence of the 4-methylbenzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents on the benzyl ether group.
Properties
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-6-16(7-5-15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-17-3-2-10-23-13-17/h2-13H,14H2,1H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFGDZKTTZRAL-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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